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Decarboxyl ofloxacin

Cat. No.: B607036
CAS No.: 123155-82-8
M. Wt: 317.36 g/mol
InChI Key: XTLCAWXSWVQNHK-UHFFFAOYSA-N
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Description

Significance of Decarboxyl Ofloxacin (B1677185) as a Transformation Product of Fluoroquinolones

The transformation of parent pharmaceutical compounds into other products is a critical aspect of their environmental fate. Decarboxyl Ofloxacin emerges from the structural alteration of ofloxacin through the loss of a carboxyl group. sci-hub.secpachem.com This decarboxylation is a recognized degradation pathway for ofloxacin under various environmental conditions. tlcstandards.comacs.org The presence of this compound in different environmental matrices serves as an indicator of the degradation of ofloxacin and the broader contamination by fluoroquinolone antibiotics. dcchemicals.com

The process of decarboxylation can be influenced by several factors, including light exposure (photodegradation), the presence of microorganisms capable of metabolizing ofloxacin, and the application of advanced oxidation processes in wastewater treatment plants. tlcstandards.comfishersci.com Studies have identified decarboxylation as one of the primary transformation routes for ofloxacin, alongside modifications to the piperazinyl ring. tlcstandards.com

Contextualization as an Environmental Contaminant and Metabolite of Concern

The widespread use of ofloxacin in human and veterinary medicine has led to its continuous release into the environment through various pathways, including wastewater treatment plant effluents. nih.govmdpi.com Consequently, ofloxacin and its transformation products, such as this compound, are now considered contaminants of emerging concern.

This compound has been detected in various environmental compartments, highlighting its mobility and persistence. For instance, it has been quantified in vegetables grown in fields irrigated with reclaimed water, indicating its potential for uptake by plants and subsequent entry into the food chain. acs.orgnih.gov Research has also reported its presence in river sediments. frontiersin.org The detection of this compound in environmental samples underscores the importance of monitoring not just the parent drug but also its transformation products to gain a comprehensive understanding of pharmaceutical pollution. frontiersin.orgnih.gov

The persistence of this compound in the environment is a key concern. The presence of a fluorine atom in its structure, a characteristic of fluoroquinolones, generally increases its resistance to biodegradation. dcchemicals.com Studies have shown that transformation products of ofloxacin formed during photolytic and photocatalytic treatments can be poorly biodegradable. tlcstandards.com This persistence suggests that this compound may accumulate in the environment over time. frontiersin.org

Below is a table summarizing the detection of this compound in environmental samples based on available research findings.

Environmental MatrixDetected ConcentrationReference
Tomato Fruits (dry weight)1.5 ng/g acs.org
Lettuce Leaves (dry weight)Detected (quantification not specified in this source) nih.gov
River Sedimentµg/kg range frontiersin.org

Current Research Landscape and Future Directions in this compound Studies

The current research on this compound is largely centered on its identification as a transformation product of ofloxacin and its detection in environmental samples. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are the primary tools used for its identification and quantification. tlcstandards.comchemicalbook.com

However, there are several areas where future research is critically needed to fully assess the environmental implications of this compound.

Future Research Directions:

Comprehensive Environmental Occurrence Data: While some studies have detected this compound, there is a need for more extensive monitoring in various environmental matrices, including surface water, groundwater, soil, and a wider range of biota. This will provide a clearer picture of its distribution and environmental burden.

Persistence and Bioaccumulation Studies: Detailed investigations into the persistence of this compound under different environmental conditions are required. Understanding its potential for bioaccumulation in organisms is also crucial for assessing its long-term ecological risks.

Contribution to Antibiotic Resistance: A critical area for future research is to determine whether this compound can contribute to the selection and spread of antibiotic resistance genes in the environment. Although its antimicrobial activity may be reduced compared to ofloxacin, its structural similarity warrants investigation into its potential to exert selective pressure on microbial communities. frontiersin.org

Development of Remediation Technologies: As a persistent environmental contaminant, research into effective remediation technologies for the removal of this compound from water and soil is warranted.

The table below outlines key areas for future research on this compound.

Research AreaKey Questions to Address
Environmental Fate and Occurrence What are the concentrations of this compound in various environmental compartments globally? What are its primary transport and partitioning behaviors?
Ecotoxicology What are the acute and chronic toxic effects of this compound on representative aquatic and terrestrial organisms? Does it exhibit synergistic or antagonistic effects with other pollutants?
Persistence and Biodegradation What is the half-life of this compound in different environmental matrices? What are the key microbial pathways for its degradation, if any?
Antibiotic Resistance Can sub-lethal concentrations of this compound select for antibiotic-resistant bacteria or promote the horizontal gene transfer of resistance genes?
Analytical Method Development Can more sensitive and cost-effective analytical methods be developed for the routine monitoring of this compound in complex environmental samples?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20FN3O2 B607036 Decarboxyl ofloxacin CAS No. 123155-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347579
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-82-8
Record name Decarboxyl ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pathways of Formation and Environmental Transformation of Decarboxyl Ofloxacin

Biotic Transformation Pathways of Ofloxacin (B1677185) Resulting in Decarboxyl Ofloxacin

Biotic transformation involves the degradation of compounds by living organisms, such as microorganisms and plants. These biological processes play a crucial role in the environmental fate of pharmaceuticals like Ofloxacin.

Microbial Biotransformation and Metabolic Routes

Microorganisms, including bacteria and fungi, can metabolize Ofloxacin, leading to its transformation into various products, including this compound. nih.gov Some bacterial strains, such as Labrys portucalensis F11 and a novel Bacillus strain HD1, have been shown to degrade Ofloxacin. nih.govfrontiersin.org The biotransformation pathways often involve enzymatic reactions that modify the structure of the Ofloxacin molecule. One of the proposed degradation pathways by Bacillus sp. HD1 includes the oxidation of the piperazine (B1678402) ring, demethylation, hydroxylation, and methoxy (B1213986) cleavage, although direct decarboxylation as a primary step by this specific strain was not explicitly highlighted in the provided text. frontiersin.org However, the enzymatic machinery of microorganisms, such as laccase from fungi like Trametes versicolor, has been implicated in the degradation of fluoroquinolones, which could potentially include decarboxylation steps. researchgate.netdeakin.edu.au

Phytoremediation and Plant-Mediated Uptake and Metabolism

Phytoremediation is a process that uses plants to remove, transfer, stabilize, or degrade contaminants in soil and water. Plants can take up pharmaceuticals like Ofloxacin from the environment through their root systems and subsequently metabolize them. upc.edu

Studies on lettuce (Lactuca sativa L.) have demonstrated the uptake and biotransformation of Ofloxacin. researchgate.netsci-hub.se Within the plant tissues, Ofloxacin can undergo various metabolic reactions catalyzed by plant enzymes. One of the identified metabolites in lettuce is this compound. sci-hub.secsic.es This suggests that plants possess the enzymatic capability to decarboxylate Ofloxacin. The formation of this compound in plants is considered a phase I metabolic reaction, potentially catalyzed by enzymes like aryl acid decarboxylase. sci-hub.se This finding is significant as it highlights a pathway for the entry of Ofloxacin transformation products into the food chain. upc.edusci-hub.se

Organism/PlantTransformation PathwayKey FindingsReference
Bacillus sp. HD1Oxidation, demethylation, hydroxylation, methoxy cleavageDegraded 66.2% of Ofloxacin in 7 days. frontiersin.org
Labrys portucalensis F11Cleavage of the piperazine ring, defluorinationCapable of degrading Ofloxacin, Norfloxacin, and Ciprofloxacin. nih.gov
Lettuce (Lactuca sativa)Decarboxylation, hydroxylation, glycosylationIdentified 11 metabolites, including this compound. researchgate.netsci-hub.se
White-rot fungi (Trametes versicolor)Laccase-mediated degradationLaccase and cytochrome P450 involved in transformation. researchgate.net

Enzymatic Decarboxylation in Biological Systems

The transformation of ofloxacin into its decarboxylated form, this compound, is a recognized metabolic pathway observed in various biological systems, including microorganisms and plants. This biotransformation is primarily facilitated by enzymatic activity, leading to the removal of the carboxyl group from the parent ofloxacin molecule. The resulting compound, this compound, has a modified chemical structure and, consequently, altered pharmacological properties. ontosight.ai

Research has pointed to specific enzymes and organisms involved in this transformation. In plants and fungi, aryl acid decarboxylase has been proposed as a potential enzyme responsible for catalyzing the decarboxylation of ofloxacin, leading to the formation of this compound (OFL318). sci-hub.sesci-hub.se Studies on the degradation of ofloxacin by a novel Bacillus strain, HD1, have also identified a degradation pathway initiated by the removal of the carbonyl group, resulting in a product with the molecular formula C₁₇H₂₁FN₃O₂. frontiersin.org

Furthermore, investigations into the biotransformation of levofloxacin, the biologically active L-isomer of ofloxacin, by the white-rot fungus Coriolopsis gallica, have also detected decarboxylated ofloxacin as a transformation product. nih.gov The enzymatic systems of white-rot fungi, such as Trametes versicolor, are known to be involved in the degradation of fluoroquinolones, with enzymes like laccase and manganese peroxidase playing a role. researchgate.netdeakin.edu.au While these enzymes primarily target the piperazinyl ring, the formation of decarboxylated metabolites has been observed. deakin.edu.au

The following table summarizes research findings related to the enzymatic decarboxylation of ofloxacin in different biological systems.

Biological SystemOrganism/EnzymeKey FindingsReference
Plants (lettuce)Aryl acid decarboxylase (proposed)Proposed as the enzyme responsible for the decarboxylation of ofloxacin to form OFL318. sci-hub.se
BacteriaBacillus sp. strain HD1One of the proposed degradation pathways involves the removal of the carbonyl group from ofloxacin. frontiersin.org
FungiCoriolopsis gallicaDetected decarboxylated ofloxacin as a transformation product of levofloxacin. nih.gov
FungiTrametes versicolorLaccase and cytochrome P450 are involved in the transformation of fluoroquinolones. researchgate.net

It is important to note that while ofloxacin itself is a potent antibiotic, the loss of the carboxyl group in this compound significantly alters its pharmacological activity. ontosight.ai The carboxyl group is a critical component for the drug's mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. patsnap.com

Environmental Occurrence and Distribution of Decarboxyl Ofloxacin

Detection and Quantification in Aquatic Ecosystems

The primary pathway for fluoroquinolones to enter aquatic environments is through the excretion of the parent drug and its metabolites from humans and animals, followed by discharge from wastewater treatment plants (WWTPs). frontiersin.org

Wastewater treatment plants are significant sources for the dissemination of antibiotics and their metabolites into the environment. researchgate.net The parent compound, Ofloxacin (B1677185), is frequently detected in WWTPs. For instance, studies in Poland have reported average concentrations of Ofloxacin in WWTP influent as high as 4300 ng/L, with removal efficiencies being over 80%. mdpi.com Despite high removal rates, residual amounts are still discharged. Ofloxacin concentrations reaching tens of μg/L have been detected in WWTPs. frontiersin.org While Ofloxacin is well-documented, specific quantitative data on the concentrations of Decarboxyl Ofloxacin in WWTP effluents are not widely available in the reviewed literature. However, given that it is a known transformation product, its presence in these effluents is highly probable. The focus of many environmental monitoring studies has historically been on the parent compounds, leading to a data gap regarding many metabolites. sci-hub.se

Once discharged, these compounds can be found in various aquatic compartments. Ofloxacin has been detected in surface waters at concentrations up to several hundred ng/L. frontiersin.org In the sediments of major rivers in northern China, Ofloxacin was one of the most frequently detected antibiotics, with concentrations reaching as high as 1290 ng/g. publish.csiro.au Similarly, high concentrations of the parent compound have been found in the sludge from wastewater treatment plants, with levels up to 57 µg/g being reported. mdpi.com

Direct measurements of this compound in these matrices are sparse. A suspect screening analysis of chemical residues in aquacultured eel tentatively identified this compound, though its presence was ultimately ruled out in that specific study. nih.gov This indicates that analytical methods for its detection exist, but comprehensive monitoring data is lacking. The general lack of quantitative data for this compound in surface water, sediment, and groundwater highlights the need for more inclusive monitoring programs that target antibiotic metabolites. sci-hub.se

Presence in Wastewater Treatment Plant Effluents

Occurrence in Terrestrial Environments

The application of manure from medicated livestock and the use of sewage sludge or reclaimed water for irrigation are major pathways for antibiotic contamination of terrestrial ecosystems. researchgate.netresearchgate.net

Fluoroquinolones like Ofloxacin are frequently detected in both manure and soil. researchgate.net Predicted environmental concentrations for Ofloxacin in soil have been noted at up to 1.2 ng/g. mdpi.com Studies have detected various antibiotics in sheep manure in ranges from 1.7 ± 0.3 to 93.3 ± 6.8 µg/kg. researchgate.net While the parent compound is often quantified, there is a significant lack of data on the concentrations of this compound in soil and manure. This gap is critical, as the transformation of parent antibiotics within manure and soil can lead to the formation of metabolites that may have different mobility and toxicity profiles.

The uptake and accumulation of antibiotics and their metabolites by plants is a growing food safety concern. researchgate.net Unlike other environmental compartments, the presence of this compound has been explicitly quantified in edible plants. A field study involving vegetables grown under real agricultural conditions detected this compound in tomato fruits at a concentration of 1.5 ng/g dry weight. nih.gov Another study also reported the detection of this compound in tomato fruits and lettuce leaves. researchgate.netcolab.wsresearchgate.net

Research on lettuce and radish grown in soil fertilized with different organic amendments also identified this compound. csic.esupc.edu These findings confirm that this compound can be taken up from the soil and translocated into the edible portions of plants. researchgate.net

Table 1: Detection of this compound and Parent Ofloxacin in Environmental Matrices

CompoundMatrixConcentrationSource(s)
This compound Tomato Fruit1.5 ng/g dw nih.gov
This compound Lettuce LeavesDetected, not quantified researchgate.net
Ofloxacin WWTP Influentup to 7400 ng/L mdpi.com
Ofloxacin WWTP Effluentup to hundreds of ng/L frontiersin.org
Ofloxacin Surface Waterup to hundreds of ng/L frontiersin.org
Ofloxacin River Sedimentup to 1290 ng/g publish.csiro.au
Ofloxacin WWTP Sludgeup to 57 µg/g mdpi.com
Ofloxacin Agricultural Soilup to 1.2 ng/g mdpi.com

Detection in Agricultural Soils and Manure-Amended Systems

Comparative Analysis of this compound to Parent Ofloxacin Concentrations in Environmental Matrices

A direct comparison reveals that data on the parent compound, Ofloxacin, is far more abundant across all environmental matrices than for its metabolite, this compound. Ofloxacin has been quantified in wastewater, surface water, sediment, and soil, with concentrations varying from the ng/L range in water to the µg/g range in sludge. frontiersin.orgmdpi.compublish.csiro.au

In contrast, quantitative data for this compound is currently limited primarily to plant matrices. nih.gov For example, in one field study, while four parent antibiotics were detected, it was the metabolites, including this compound (1.5 ng/g dw in tomato) and another metabolite, TMP304 (21.0-23.1 ng/g dw in lettuce), that were quantified. nih.gov It was noted that the concentration of TMP304 was five times higher than its parent compound, trimethoprim, underscoring that metabolites can sometimes be more prevalent than the original drug. researchgate.netnih.gov This suggests that focusing solely on parent compounds in environmental monitoring can lead to an underestimation of the total contamination load and potential risk. sci-hub.seresearchgate.net The presence of this compound in vegetables, even when the parent compound might be less detectable, confirms its environmental relevance and persistence in the soil-plant system.

Advanced Analytical Methodologies for Decarboxyl Ofloxacin Detection and Quantification in Environmental Samples

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of Decarboxyl Ofloxacin (B1677185) from other compounds present in environmental samples, which is a critical step for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical metabolites. A sensitive, precise, and accurate reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Ofloxacin and its degradation products, including Decarboxyl Ofloxacin. nih.gov This method allows for the separation of multiple compounds in a single analytical run of less than 15 minutes. nih.govresearchgate.net

Method development often involves optimizing the mobile phase composition and the type of stationary phase. For instance, a C18 column is frequently employed for the separation of Ofloxacin and its related substances. researchgate.netscholarsresearchlibrary.com The mobile phase typically consists of a buffer and an organic modifier, such as acetonitrile (B52724). scholarsresearchlibrary.comresearchgate.net The pH of the buffer is a critical parameter that influences the retention and separation of the analytes. scholarsresearchlibrary.com For example, a mobile phase composed of acetonitrile and a buffer at pH 3.3 has been successfully used for the separation of Ofloxacin and its degradation products. researchgate.net The use of ion-pairing reagents like trifluoroacetic acid can also be incorporated to improve peak shape and resolution. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 294 nm being effective for Ofloxacin and its derivatives. scholarsresearchlibrary.com

A developed RP-HPLC method demonstrated good precision, with relative standard deviation (RSD) values for the quantification of this compound being 0.77%. nih.gov The limit of detection (LOD) for this compound was reported to be 0.10 µg/mL, indicating the method's sensitivity. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetails
Column C18 (e.g., 4.6 × 250 mm, 5 µm)
Mobile Phase Acetonitrile and Buffer (e.g., ammonium (B1175870) acetate (B1210297) at pH 3.3)
Detection UV at 294 nm
Flow Rate Typically 1.0 mL/min
Analysis Time < 15 minutes

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

For enhanced sensitivity and selectivity, particularly in complex matrices like environmental samples, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. UPLC utilizes smaller particle size columns (typically <2 µm), which provides significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. science.gov

UPLC-MS/MS methods have been successfully applied for the quantification of Ofloxacin and its metabolites in various biological and environmental samples. upc.edunih.gov The high selectivity of tandem mass spectrometry allows for the detection of target analytes at very low concentrations, even in the presence of interfering matrix components. upc.edu The method's sensitivity is crucial, as metabolites like this compound can be present at ng g-1 levels in environmental samples. upc.edu For instance, a method for determining antibiotics in vegetables reported detection limits in the range of 0.1–5.8 ng g-1 dry weight. upc.edu

The development of a UPLC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters. The choice of ionization source, such as electrospray ionization (ESI), and the selection of precursor and product ion transitions are critical for achieving high sensitivity and specificity.

High-Resolution Mass Spectrometry for Structural Elucidation and Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation and definitive identification of unknown compounds, including metabolites like this compound. sci-hub.semdpi.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. sci-hub.semdpi.com

The process of structural elucidation using HRMS often involves tandem mass spectrometry (MS/MS or MSn) experiments. In these experiments, the ion of interest is isolated and fragmented, and the resulting fragment ions provide valuable structural information. sci-hub.semdpi.com Software tools can then be used to predict fragmentation patterns and compare them with the experimental data to propose a chemical structure. sci-hub.sethermofisher.com For example, the mzCloud database contains extensive high-resolution MSn spectral data that can be used for confident compound identification. thermofisher.com

In a study on the biotransformation of Ofloxacin, HRMS was instrumental in identifying 11 metabolites, some of which were reported for the first time in plants. sci-hub.se The accurate mass data and fragmentation patterns allowed for the confident identification of these compounds, even without the availability of analytical standards. sci-hub.se

Non-Target Screening Approaches for Comprehensive Metabolite Profiling

While targeted analysis focuses on specific known compounds, non-target screening (NTS) aims to identify all detectable compounds in a sample, providing a comprehensive overview of the chemical profile. acs.orgresearchgate.net This approach is particularly valuable for identifying novel or unexpected metabolites of parent compounds like Ofloxacin in environmental samples. sci-hub.se

NTS workflows typically involve data acquisition using HRMS, followed by sophisticated data processing to detect and identify unknown features. acs.orgmdpi.com This often includes automated deconvolution of complex chromatograms and searching the resulting spectra against large chemical databases. acs.orgresearchgate.net The use of automated NTS methods can significantly reduce data analysis time from months to hours. acs.org

Several studies have demonstrated the utility of NTS for identifying transformation products of emerging pollutants. mdpi.comnih.gov For instance, an NTS approach was used to identify two new metabolites of enrofloxacin (B1671348) in milk. nih.gov In the context of Ofloxacin, NTS can help to uncover previously unknown degradation pathways and metabolites in various environmental compartments. sci-hub.se This comprehensive profiling is essential for a complete understanding of the environmental fate and potential risks associated with Ofloxacin.

Method Validation and Quality Control Parameters for Environmental Matrices

To ensure the reliability and accuracy of analytical data, it is crucial to validate the analytical method and implement rigorous quality control (QC) procedures. europa.eu Method validation demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. europa.eu

Linearity and Range: The concentration range over which the method provides a linear response. researchgate.nettsijournals.com

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision). nih.govtsijournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte in the mass spectrometer source. upc.edu

For environmental matrices, which are often complex, addressing matrix effects is particularly important. upc.edu This can be achieved through effective sample preparation techniques, such as solid-phase extraction (SPE), or the use of isotopically labeled internal standards. csic.es

Quality control involves the routine analysis of QC samples (e.g., blanks, spikes, and certified reference materials) to monitor the performance of the analytical method over time. europa.eu Adherence to established guidelines, such as those from the European Commission for pesticide analysis, can provide a framework for method validation and quality control in environmental analysis. europa.eu

Table 2: Key Method Validation Parameters

ParameterDescription
Specificity Differentiates analyte from interferences.
Linearity Proportional response over a concentration range.
Accuracy Closeness to the true value.
Precision Reproducibility of results.
LOD/LOQ Lowest detectable/quantifiable concentration.
Robustness Insensitive to small method variations.
Matrix Effects Influence of sample components on analysis.

Environmental Implications and Ecotoxicological Considerations of Decarboxyl Ofloxacin

Impact on Environmental Microbial Community Dynamics

The introduction of antibiotics and their transformation products into the environment can significantly alter the structure and function of natural microbial communities. While direct studies on the impact of decarboxyl ofloxacin (B1677185) on microbial community dynamics are limited, the effects of the parent compound, ofloxacin, offer critical insights.

Ofloxacin has been shown to disturb the balance of aquatic micro-ecosystems. nih.gov Even at low concentrations, it can inhibit the growth of certain microorganisms, such as the cyanobacteria Microcystis aeruginosa. nih.gov Studies have demonstrated that ofloxacin can alter the structure of prokaryotic communities and reduce their species interaction, affecting crucial ecological functions like nitrogen fixation and photosynthesis. nih.gov The presence of ofloxacin and its derivatives can also influence the co-degradation of other pollutants and impact the performance of wastewater treatment processes like solid-phase denitrification. nih.gov Given that decarboxylation is a primary degradation pathway, it is plausible that decarboxyl ofloxacin contributes to these observed shifts in microbial populations and their functional capacities.

Role in the Environmental Dissemination of Antibiotic Resistance

A significant concern associated with the environmental presence of antibiotics and their metabolites is the potential to promote and spread antibiotic resistance.

Potential for Residual Antimicrobial Activity in Environmental Contexts

The transformation of an antibiotic does not always equate to its detoxification. The carboxylic group of ofloxacin is crucial for its binding to the DNA gyrase target in bacteria. researchgate.net Therefore, the loss of this group through decarboxylation could theoretically reduce its antibacterial potential. researchgate.net However, research on the transformation products of other fluoroquinolones has shown that they can retain partial toxicity and antibacterial activity. oaepublish.com For instance, biotransformation of fluoroquinolones by certain fungi, which often occurs on the piperazinyl moiety, can result in products with significant residual antimicrobial activity. sci-hub.se The antimicrobial activity of complex mixtures, such as hospital wastewater containing ofloxacin and other agents, has been observed to be higher than that of a single antibiotic solution, indicating potential additive or synergistic effects. scielo.br While specific data on the direct antimicrobial activity of this compound is not extensively available, the principle that transformation products can remain active warrants concern. sci-hub.seoaepublish.com

Influence on Antibiotic Resistance Gene (ARG) Transfer and Selection

The presence of antibiotics in the environment, even at sub-inhibitory concentrations, is a major driver for the selection and horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs). uah.escsic.esmdpi.com This process leads to the emergence and spread of antibiotic-resistant bacteria, a serious global health threat. sci-hub.seresearchgate.net Transformation products of antibiotics can also contribute to this problem. oaepublish.com They can exert selective pressure on microbial communities, leading to the enrichment of resistant bacteria and the proliferation of ARGs. researchgate.net Studies have shown a correlation between the development of resistance genes and the degradation of antibiotics. researchgate.net The presence of mobile genetic elements (MGEs) is a key factor in the spread of ARGs through HGT. nih.gov While direct evidence linking this compound to ARG transfer is scarce, its structural similarity to the parent compound and the general principle that antibiotic-like molecules can drive resistance suggest it may play a role in this environmental issue. oaepublish.com

Comparative Environmental Behavior and Persistence with Parent Ofloxacin

Environmental Fate Kinetics and Degradation Half-lives of Transformation Products

The persistence of a compound in the environment is a key determinant of its potential for long-term ecological impact. Ofloxacin itself is known for its persistence in soil and water. nih.govacs.org The degradation half-life of ofloxacin can vary significantly depending on environmental conditions, with reported values ranging from a few minutes under specific photocatalytic conditions to over a thousand days in soil. nih.govacs.org

The transformation products of ofloxacin, including those formed through photolytic and photocatalytic treatments, have been found to be not readily biodegradable. nih.gov This persistence is potentially linked to the presence of the fluorine atom in their structure. nih.gov One study identified decarboxylation as a key transformation route for ofloxacin. nih.gov While specific half-life data for this compound is limited, the general persistence of ofloxacin's transformation products suggests that it could remain in the environment for extended periods.

Table 1: Reported Half-lives of Ofloxacin under Various Conditions

ConditionHalf-lifeReference
Sunlight-driven photocatalysis (PDI)2.08 min acs.org
Sunlight-driven photocatalysis in tap water2.77 min acs.org
Sunlight-driven photocatalysis in surface water3.33 min acs.org
Sunlight-driven photocatalysis in wastewater effluent3.09 min acs.org
Ozonation (pH > 7)12.8 min uah.es
Chlorination7.7 s (pseudo-first order) researchgate.net
Thermal activation of persulfate (60 °C)23 times greater than at 20 °C mdpi.com
Soil (outdoor mesocosm)866–1733 days nih.gov

This table presents a selection of reported half-lives for the parent compound ofloxacin to provide context for its environmental persistence.

Bioavailability and Bioaccumulation Potential in Environmental Compartments

The ability of a compound to be taken up by organisms and accumulate in their tissues is a critical aspect of its ecotoxicological profile. Ofloxacin has been shown to be taken up and bioaccumulated in plants. sci-hub.se Concerns have been raised about the occurrence of antibiotic metabolites, including this compound, in vegetables. sci-hub.se One study specifically detected this compound in tomato fruits at a concentration of 1.5 ng/g dry weight. nih.gov This finding confirms the bioavailability of this compound to plants from the environment and its potential to enter the food chain. nih.govresearchgate.net The process of biotransformation within organisms can further influence the bioaccumulation and toxicity of these compounds. mdpi.com

Ecotoxicological Effects on Non-Target Environmental Organisms (General Class-Level Analysis)

The transformation of parent pharmaceutical compounds in the environment can result in byproducts with altered chemical structures and, consequently, different toxicological profiles. This compound, a notable transformation product of the fluoroquinolone antibiotic Ofloxacin, is formed through processes such as phototransformation. nih.gov While comprehensive ecotoxicological data for the isolated this compound compound is limited, studies on the degradation pathways of Ofloxacin provide critical insights into the potential environmental risks posed by its transformation products.

Research indicates that the degradation process of Ofloxacin can lead to the formation of substances that are toxic to eukaryotic organisms. mdpi.com The mixture of photoproducts formed during the irradiation of Ofloxacin has been found to be more toxic than the parent compound to certain organisms, such as the luminescent bacteria Aliivibrio fischeri. mdpi.com This suggests that the transformation, which includes decarboxylation, does not necessarily lead to detoxification and can, in some cases, enhance toxicity.

A specific toxicity assessment of Ofloxacin's transformation products identified decarboxylated products as potentially having toxicological effects. nih.gov The degradation of the piperazinyl and quinolone moieties of Ofloxacin results in various intermediates, and ozonation processes have been shown to potentially yield by-products with greater toxicity than the parent Ofloxacin compound. uah.escapes.gov.br The presence of this compound has been confirmed in vegetables, highlighting a pathway for its entry into the food chain. sci-hub.se

Although antibiotics are designed to target bacteria, their transformation products can affect a wide range of non-target environmental organisms that are crucial for ecosystem health and function. uah.esnih.gov The continuous introduction of these compounds into aquatic environments raises concerns about chronic toxicity and multigenerational exposure for aquatic life. csic.es Fluoroquinolones as a class are known to be toxic to plants and various aquatic organisms. scielo.br

The following table summarizes the potential ecotoxicological effects of Ofloxacin's transformation products, including decarboxylated forms, on general classes of non-target organisms, based on available research findings.

Table 1: Potential Ecotoxicological Effects of Ofloxacin Transformation Products (Including Decarboxylated Forms) on Non-Target Organisms

Organism ClassPotential EffectsResearch FindingsCitation
Bacteria Increased toxicity compared to parent compound; potential for mutagenic effects.Photoproducts of Ofloxacin showed increased toxicity to the luminescent bacteria Aliivibrio fischeri. Ofloxacin itself has demonstrated mutagenic effects in bacteria. mdpi.commdpi.com
Algae Potential for toxicity.The parent compound, Ofloxacin, is known to be toxic to microalgae such as Pseudokirchneriella subcapitata. The cyanobacterium Microcystis aeruginosa was found to be the most sensitive organism to a range of fluoroquinolones. uah.esscielo.br
Crustaceans Potential for toxicity.Studies on the broader class of fluoroquinolones have assessed toxicity in species like Daphnia magna. scielo.brbohrium.com
Fish Potential for toxicity.Toxicity tests have been performed on fish species for the parent compound and related fluoroquinolones. scielo.br
Plants Confirmed uptake and presence.This compound has been identified as a metabolite in lettuce, indicating uptake from the environment. sci-hub.se
Protozoa Variable sensitivity.The protozoan Tetrahymena thermophila was not significantly affected by the parent Ofloxacin compound in one study. uah.es

This analysis underscores the importance of considering the full life cycle of pharmaceutical compounds in environmental risk assessments. The transformation of Ofloxacin into metabolites like this compound represents a potential ongoing environmental concern, as these byproducts may retain or even exceed the toxicity of the original substance, affecting diverse and vital components of aquatic and terrestrial ecosystems. mdpi.comcapes.gov.br

Q & A

Q. How is decarboxyl ofloxacin synthesized and characterized in experimental settings?

Synthesis typically involves controlled decarboxylation of ofloxacin under acidic or thermal conditions. Characterization employs techniques like high-performance liquid chromatography (HPLC) to monitor reaction progress and impurity profiles . Purity validation includes mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and reference established methods for known compounds .

Q. What analytical techniques are used to validate the purity and stability of this compound?

  • Electrochemical sensors : Graphene/zinc oxide nanocomposites enhance detection sensitivity (linear range: 1–100 μM; detection limit: 0.33 μM) .
  • Chromatography : HPLC with UV detection quantifies degradation products and impurities .
  • Kinetic modeling : Software like PCP Disso v2 fits release data to zero-order kinetics (equation: Qt=Q0+K0tQ_t = Q_0 + K_0 t) for controlled-release formulations .
  • Spectroscopy : FTIR and NMR confirm functional groups and structural stability under varying pH/temperature .

Q. How can researchers assess the in vitro antimicrobial efficacy of this compound?

  • Minimum Inhibitory Concentration (MIC) assays : Determine bactericidal activity using broth microdilution. For Salmonella Typhi, MIC ≥4 µg·mL⁻¹ correlates with clinical failure .
  • Time-kill studies : Evaluate dose-dependent effects (e.g., ofloxacin reduces bacterial load by 3.2 log₁₀ CFU at 1× MIC) .
  • Synergy testing : Combine with adjuvants (e.g., grape seed extract) to enhance efficacy in co-culture models .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound, and how do they influence environmental persistence?

  • Photocatalytic degradation : Titanium-based electrodes degrade ofloxacin under UV light, with efficiency dependent on pH (optimal: 5–7), current density, and electrolyte type .
  • Radiolytic degradation : Gamma irradiation (⁶⁰Co) follows pseudo-first-order kinetics, with hydroxyl radicals as primary degradants. Synergistic effects with H₂O₂ enhance degradation rates .
  • Mechanistic analysis : LC-MS/MS identifies byproducts like piperazinyl derivatives, which may retain partial antimicrobial activity .

Q. How can researchers design studies to resolve conflicting data on this compound resistance mechanisms?

  • Multivariate regression : Analyze predictors of resistance (e.g., platelet count, hematocrit, MIC) using logistic models (odds ratio for MIC: 17.08; 95% CI: 6.62–44.04) .

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